molecular formula C16H5F30N B6320328 Bis(1H,1H-perfluorooct-1-yl)amine CAS No. 3145-68-4

Bis(1H,1H-perfluorooct-1-yl)amine

Cat. No.: B6320328
CAS No.: 3145-68-4
M. Wt: 781.17 g/mol
InChI Key: FTLIVFJKISSELN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H,1H-perfluorooct-1-yl)amine typically involves the reaction of perfluorooctyl iodide with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(1H,1H-perfluorooct-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(1H,1H-perfluorooct-1-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1H,1H-perfluorooct-1-yl)amine involves its interaction with molecular targets such as proteins and lipids. The compound’s perfluorinated chains allow it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. Its high stability and resistance to degradation make it an effective agent in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorodecanoic acid (PFDA)

Uniqueness

Bis(1H,1H-perfluorooct-1-yl)amine is unique due to its dual perfluorooctyl groups, which confer enhanced stability and hydrophobicity compared to other similar compounds. This makes it particularly useful in applications requiring high resistance to chemical and thermal degradation .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLIVFJKISSELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F30N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880191
Record name Bis(1H,1H-perfluorooct-1-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3145-68-4
Record name Bis(1H,1H-perfluorooct-1-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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